
4(3H)-Quinazolinone, 3-(2-(2',4'-difluoro(1,1'-biphenyl)-4-yloxy)ethyl)-2-methyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4(3H)-Quinazolinone, 3-(2-(2’,4’-difluoro(1,1’-biphenyl)-4-yloxy)ethyl)-2-methyl- is a complex organic compound that belongs to the quinazolinone family This compound is characterized by its unique structure, which includes a quinazolinone core substituted with a difluorobiphenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4(3H)-Quinazolinone, 3-(2-(2’,4’-difluoro(1,1’-biphenyl)-4-yloxy)ethyl)-2-methyl- typically involves multiple steps. The process begins with the preparation of the quinazolinone core, followed by the introduction of the difluorobiphenyl group. Common reagents used in these reactions include anhydrous solvents, catalysts, and specific temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms are often employed to achieve consistent quality and scalability.
化学反应分析
Types of Reactions
4(3H)-Quinazolinone, 3-(2-(2’,4’-difluoro(1,1’-biphenyl)-4-yloxy)ethyl)-2-methyl- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen-containing functional groups.
Reduction: Reducing agents are used to remove oxygen or add hydrogen to the compound.
Substitution: This involves replacing one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen functionalities, while reduction may produce more saturated compounds.
科学研究应用
4(3H)-Quinazolinone, 3-(2-(2’,4’-difluoro(1,1’-biphenyl)-4-yloxy)ethyl)-2-methyl- has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and infectious diseases.
Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.
作用机制
The mechanism of action of 4(3H)-Quinazolinone, 3-(2-(2’,4’-difluoro(1,1’-biphenyl)-4-yloxy)ethyl)-2-methyl- involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
2,4-Difluorobiphenyl: A simpler compound with similar structural features but lacking the quinazolinone core.
Ethyl 3-(2’,4’-difluoro(1,1’-biphenyl)-4-yl)-2-butenoate: Another compound with a difluorobiphenyl group, used in different applications.
Uniqueness
4(3H)-Quinazolinone, 3-(2-(2’,4’-difluoro(1,1’-biphenyl)-4-yloxy)ethyl)-2-methyl- is unique due to its combination of the quinazolinone core and the difluorobiphenyl group. This unique structure imparts specific properties that make it valuable for various applications, particularly in medicinal chemistry and material science.
属性
CAS 编号 |
138841-17-5 |
|---|---|
分子式 |
C23H18F2N2O2 |
分子量 |
392.4 g/mol |
IUPAC 名称 |
3-[2-[4-(2,4-difluorophenyl)phenoxy]ethyl]-2-methylquinazolin-4-one |
InChI |
InChI=1S/C23H18F2N2O2/c1-15-26-22-5-3-2-4-20(22)23(28)27(15)12-13-29-18-9-6-16(7-10-18)19-11-8-17(24)14-21(19)25/h2-11,14H,12-13H2,1H3 |
InChI 键 |
CMDAIRMLIJUPHR-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC2=CC=CC=C2C(=O)N1CCOC3=CC=C(C=C3)C4=C(C=C(C=C4)F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


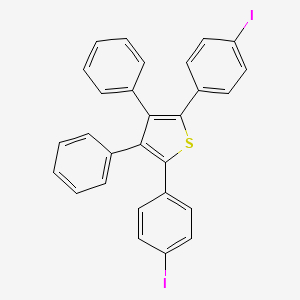
![2-[5-[5-(3,4-Dihexyl-5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]-3,4-dihexyl-5-thiophen-2-ylthiophene](/img/structure/B14280485.png)
![3-[(Z)-2-hydroxybut-1-enyl]-1H-quinoxalin-2-one](/img/structure/B14280502.png)
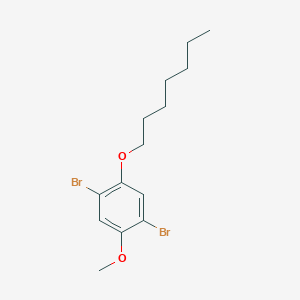
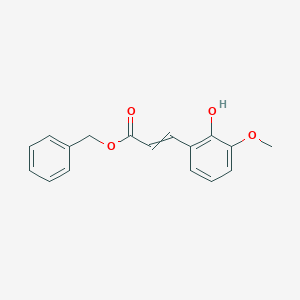
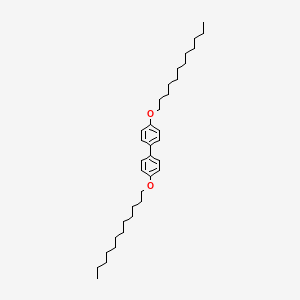
![[([2,2'-Bipyridin]-5-yl)methyl](triphenyl)phosphanium bromide](/img/structure/B14280524.png)
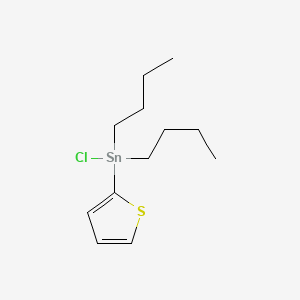
![[(Dioctylsilanediyl)di(octane-8,1-diyl)]bis(trioctylsilane)](/img/structure/B14280543.png)
![2-[(Benzylsulfanyl)methyl]-4,4-dimethyl-4,5-dihydro-1,3-oxazole](/img/structure/B14280566.png)
![1-[(2,2-Dinitrobutoxy)methoxy]-2,2-dinitrobutane](/img/structure/B14280576.png)
![N,N-Di([1,1'-biphenyl]-4-yl)-4'-methyl[1,1'-biphenyl]-4-amine](/img/structure/B14280583.png)


